Methyl 1-(3-bromo-5-chlorobenzyl)azetidine-3-carboxylate
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Overview
Description
Methyl 1-(3-bromo-5-chlorobenzyl)azetidine-3-carboxylate is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and useful in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-bromo-5-chlorobenzyl)azetidine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-chlorobenzyl chloride and azetidine-3-carboxylic acid.
Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction. This can be achieved by reacting azetidine-3-carboxylic acid with a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).
Substitution Reaction: The 3-bromo-5-chlorobenzyl group is introduced through a nucleophilic substitution reaction. This involves reacting the azetidine intermediate with 3-bromo-5-chlorobenzyl chloride in the presence of a base like potassium carbonate.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-bromo-5-chlorobenzyl)azetidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium iodide in acetone, potassium carbonate in DMF.
Hydrolysis: Hydrochloric acid in water, sodium hydroxide in water.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine or chlorine atoms.
Substitution: Substituted derivatives with different functional groups replacing the bromine or chlorine atoms.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 1-(3-bromo-5-chlorobenzyl)azetidine-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential pharmaceutical agents. Its azetidine ring structure is of interest for designing molecules with biological activity.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules. The reactivity of the azetidine ring allows for various functionalization reactions.
Biological Studies: Researchers use this compound to study the biological activity of azetidine derivatives. It can be tested for antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 1-(3-bromo-5-chlorobenzyl)azetidine-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The azetidine ring can act as a pharmacophore, binding to active sites and modulating biological activity. The bromine and chlorine atoms in the benzyl group can also participate in interactions with molecular targets, enhancing the compound’s potency and selectivity.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(3-bromo-5-chlorobenzyl)azetidine-2-carboxylate: Similar structure with a different position of the carboxylate group.
Methyl 1-(3-bromo-5-chlorobenzyl)pyrrolidine-3-carboxylate: Similar structure with a pyrrolidine ring instead of an azetidine ring.
Methyl 1-(3-bromo-5-chlorobenzyl)azetidine-3-acetate: Similar structure with an acetate group instead of a carboxylate group.
Uniqueness
Methyl 1-(3-bromo-5-chlorobenzyl)azetidine-3-carboxylate is unique due to its specific combination of functional groups and ring structure. The presence of both bromine and chlorine atoms in the benzyl group, along with the strained azetidine ring, provides distinct reactivity and potential for diverse applications. Its versatility in undergoing various chemical reactions and its utility as a building block in organic synthesis make it a valuable compound in scientific research.
Properties
IUPAC Name |
methyl 1-[(3-bromo-5-chlorophenyl)methyl]azetidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClNO2/c1-17-12(16)9-6-15(7-9)5-8-2-10(13)4-11(14)3-8/h2-4,9H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GINDRRIHBVDLMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)CC2=CC(=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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